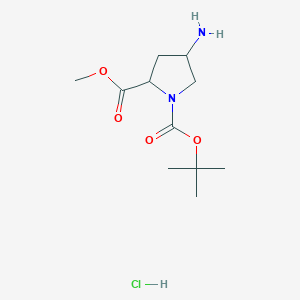
1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
Descripción general
Descripción
1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (1-TBMPH) is a type of organic compound known as an aminopyrrolidine dicarboxylate. It has a wide variety of applications in scientific research, due to its unique properties and structure. 1-TBMPH is a white to off-white crystalline solid with a molecular weight of 285.7 g/mol and a melting point of 122-125°C. It is soluble in water, ethanol, and methanol, with a solubility of 1.3 g/L in water and 2.8 g/L in ethanol.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Chiral Auxiliary
- This compound has been utilized as a chiral auxiliary in chemical syntheses. For instance, Studer, Hintermann, and Seebach (1995) described its use in the synthesis of enantiomerically pure compounds, such as 2-methyl-3-phenylpropanoic acid, showcasing its utility in obtaining specific stereochemical outcomes in chemical reactions (Studer, Hintermann, & Seebach, 1995).
Enantioselective Synthesis
- The compound plays a significant role in the enantioselective synthesis of certain imidazolidinones. Naef and Seebach (1985) detailed the preparation of enantiomerically pure cis- and trans-configurated 2-(tert-Butyl)-3-methylimidazolidin-4-ones from amino acids, emphasizing its importance in stereochemistry (Naef & Seebach, 1985).
Pharmaceutical Intermediates
- Han et al. (2018) demonstrated the use of 3-Aminopyrrolidine as an intermediate for various pharmaceutically active substances, highlighting the role of related compounds in pharmaceutical synthesis (Han et al., 2018).
Medicinal Chemistry Applications
- Singh and Umemoto (2011) discussed the synthesis of 4-fluoropyrrolidine derivatives, which are used in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. This illustrates the compound's relevance in developing therapeutic agents (Singh & Umemoto, 2011).
Chemical Reactions and Synthesis
- Ouchi, Saito, Yamamoto, and Takahata (2002) explored the use of related compounds in chemical reactions, demonstrating their chemoselectivity and efficiency in certain synthesis processes (Ouchi, Saito, Yamamoto, & Takahata, 2002).
Antimicrobial Activity
- Sreekanth and Jha (2020) developed novel pyrrolidine derivatives with antimicrobial activity, again showcasing the broad application of this compound in synthesizing biologically active molecules (Sreekanth & Jha, 2020).
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;/h7-8H,5-6,12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYCQKLSGMAVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394466.png)
![1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1394467.png)




![2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1394475.png)

![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/structure/B1394479.png)


![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester](/img/structure/B1394483.png)

![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1394487.png)